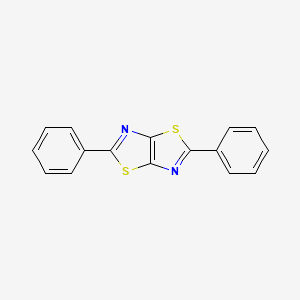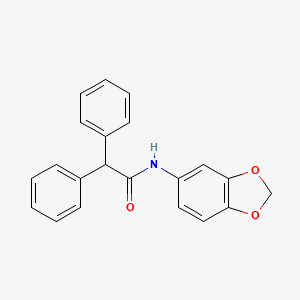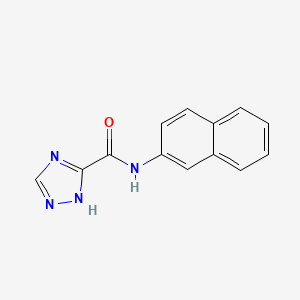
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole is a heterocyclic compound with the molecular formula C16H10N2S2 and a molecular weight of 294.4 g/mol . This compound is known for its rigid planar structure and high oxidative stability, making it an interesting subject for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole typically involves the condensation of benzaldehyde with thioamide derivatives under specific reaction conditions . One common method includes the use of thiazole-2-thiol and benzaldehyde in the presence of a base, followed by cyclization to form the desired thiazolo-thiazole structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolo-thiazole derivatives.
Scientific Research Applications
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole involves its interaction with various molecular targets and pathways. Its rigid planar structure facilitates efficient π–π stacking interactions, which are crucial for its electronic properties. Additionally, its electron-deficient nature makes it a good candidate for electron transport in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Shares a similar core structure but lacks the phenyl substituents.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, differing in the position of the nitrogen and sulfur atoms.
Thiazole: A simpler structure with a single thiazole ring.
Uniqueness
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole is unique due to its combination of phenyl groups and thiazolo-thiazole core, which imparts distinct electronic properties and stability. This makes it particularly valuable in the development of advanced materials for electronic applications.
Properties
CAS No. |
6641-96-9 |
|---|---|
Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,5-diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)13-17-15-16(19-13)18-14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
GEUMATNMPIDQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098666.png)
![4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11098689.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11098692.png)
![4-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11098693.png)
![(1E)-1-(2,4-dichlorobenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11098708.png)
![Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B11098712.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098731.png)
![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)](/img/structure/B11098736.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11098740.png)
![Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11098742.png)

![3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11098746.png)
